molecular formula C13H14N2O3 B2959418 ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS No. 1558246-07-3

ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B2959418
CAS No.: 1558246-07-3
M. Wt: 246.266
InChI Key: DMLACCPBDCCKGA-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the condensation of benzylamine with ethyl glyoxylate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate: Lacks the benzyl group, resulting in different chemical properties.

    Benzyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate: Similar structure but with different ester groups.

    2-Phenyl-2,3-dihydro-1H-imidazole-4-carboxylate: Contains a phenyl group instead of a benzyl group.

Uniqueness

Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets.

Properties

IUPAC Name

ethyl 3-benzyl-2-oxo-1H-imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-18-12(16)11-8-14-13(17)15(11)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLACCPBDCCKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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